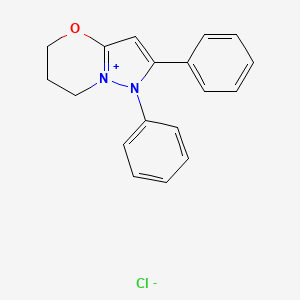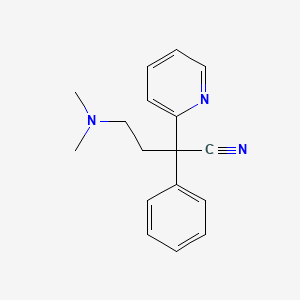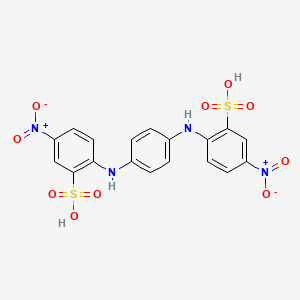
2,2'-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of nitro and sulfonic acid groups attached to a phenylenediimino core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by sulfonation and subsequent coupling reactions to introduce the phenylenediimino moiety. The reaction conditions often require controlled temperatures, specific catalysts, and careful handling of reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes using automated reactors. The use of continuous flow systems can enhance efficiency and safety. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
科学研究应用
2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid finds applications in several scientific domains:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid involves its interaction with specific molecular targets. The nitro and sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, such as generating reactive oxygen species that can damage cellular components.
相似化合物的比较
Similar Compounds
2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid: Known for its unique combination of nitro and sulfonic acid groups.
2,2’-(1,4-Phenylenediimino)bis(4-nitrobenzenesulphonic) acid: Similar structure but with different positioning of nitro groups.
2,2’-(1,4-Phenylenediimino)bis(5-aminobenzenesulphonic) acid: Contains amino groups instead of nitro groups.
Uniqueness
2,2’-(1,4-Phenylenediimino)bis(5-nitrobenzenesulphonic) acid stands out due to its specific arrangement of functional groups, which imparts unique chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields.
属性
CAS 编号 |
80994-10-1 |
|---|---|
分子式 |
C18H14N4O10S2 |
分子量 |
510.5 g/mol |
IUPAC 名称 |
5-nitro-2-[4-(4-nitro-2-sulfoanilino)anilino]benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O10S2/c23-21(24)13-5-7-15(17(9-13)33(27,28)29)19-11-1-2-12(4-3-11)20-16-8-6-14(22(25)26)10-18(16)34(30,31)32/h1-10,19-20H,(H,27,28,29)(H,30,31,32) |
InChI 键 |
UPVRELAIXKJNNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



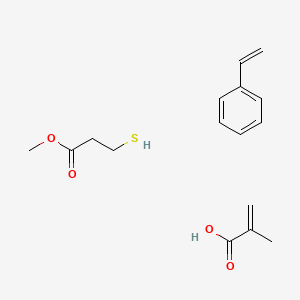
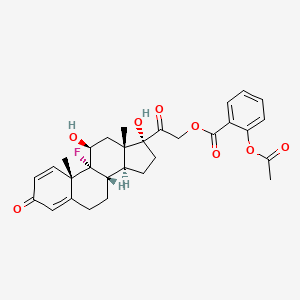
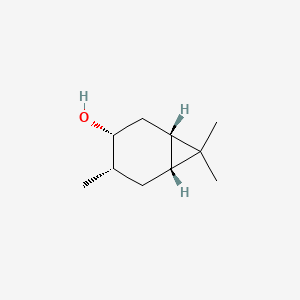

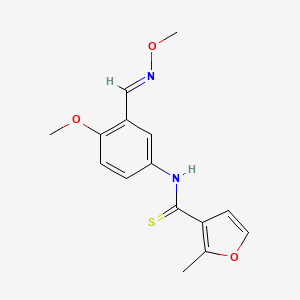

![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
![tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate](/img/structure/B12687893.png)
